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molecular formula C10H10ClN3O B8729546 4-chloro-1-(cyclopropylmethyl)-1H-benzotriazol-5-ol

4-chloro-1-(cyclopropylmethyl)-1H-benzotriazol-5-ol

Cat. No. B8729546
M. Wt: 223.66 g/mol
InChI Key: VJNPTZLCAZZAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975286B2

Procedure details

4-Chloro-1-(cyclopropylmethyl)-5-methoxy-1H-benzotriazole (8-4, 10.5 g, 44.2 mmol) was dissolved in dichloromethane (200 mL), cooled to 0° C. and treated with boron tribromide (88 mL, 1M dichloromethane solution, 88 mmol, 2 equiv). The ice bath was removed and the mixture was stirred for 4 hours at ambient temperature. The mixture was slowly treated with water (10 mL) and then treated with sodium hydroxide ON aqueous) until pH>10. After stirring for an additional 30 minutes, ammonium chloride (aqueous saturated) was added until the pH of the mixture was adjusted to pH 6-7. The aqueous mixture was exhaustively extracted with dichloromethane containing 5% methanol. The combined organic extracts were dried with sodium sulfate, filtered and concentrated in vacuo, providing the titled compound 8-5 as a light brown solid.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[N:9]=[N:8][N:7]([CH2:11][CH:12]3[CH2:14][CH2:13]3)[C:6]=2[CH:5]=[CH:4][C:3]=1[O:15]C.B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[C:10]2[N:9]=[N:8][N:7]([CH2:11][CH:12]3[CH2:14][CH2:13]3)[C:6]=2[CH:5]=[CH:4][C:3]=1[OH:15]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
ClC1=C(C=CC=2N(N=NC21)CC2CC2)OC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
88 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
The mixture was slowly treated with water (10 mL)
ADDITION
Type
ADDITION
Details
treated with sodium hydroxide ON aqueous) until pH>10
STIRRING
Type
STIRRING
Details
After stirring for an additional 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
ammonium chloride (aqueous saturated) was added until the pH of the mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was exhaustively extracted with dichloromethane containing 5% methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=CC=2N(N=NC21)CC2CC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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